molecular formula C9H2Cl3F9Sn B12601863 Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 650583-82-7

Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-

Cat. No.: B12601863
CAS No.: 650583-82-7
M. Wt: 506.2 g/mol
InChI Key: NTQPPVXVTMBFCY-UHFFFAOYSA-K
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Description

Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is an organotin compound characterized by a central tin (Sn) atom bonded to three chlorine atoms and one 2,4,6-tris(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituents on the aromatic ring impart significant electron-withdrawing effects, enhancing the Lewis acidity of the tin center.

Properties

CAS No.

650583-82-7

Molecular Formula

C9H2Cl3F9Sn

Molecular Weight

506.2 g/mol

IUPAC Name

trichloro-[2,4,6-tris(trifluoromethyl)phenyl]stannane

InChI

InChI=1S/C9H2F9.3ClH.Sn/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;;;;/h1-2H;3*1H;/q;;;;+3/p-3

InChI Key

NTQPPVXVTMBFCY-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)[Sn](Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane solvent mixture. This reaction forms 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then reacted with a suitable tin precursor to yield the desired stannane compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Structural Influences on Reactivity

The compound’s phenyl ring, substituted with three trifluoromethyl groups, induces strong electron-withdrawing effects. This polarizes the tin center, enhancing its electrophilicity and facilitating interactions with nucleophiles. The steric bulk of the trifluoromethyl groups also moderates reaction pathways by influencing accessibility to the tin atom .

Coupling Reactions

The compound participates in Stille-type cross-coupling reactions , transferring its aryl group to palladium catalysts. For example:

Ar-SnCl3+R-XPd(0)Ar-R+SnCl3X\text{Ar-SnCl}_3 + \text{R-X} \xrightarrow{\text{Pd(0)}} \text{Ar-R} + \text{SnCl}_3X

This reactivity is leveraged in synthesizing fluorinated biaryl systems, where the trifluoromethyl groups improve selectivity due to steric and electronic effects .

Reaction ComponentRole in Coupling
Trichlorostannyl groupTransfers aryl group to Pd catalyst
Trifluoromethyl substituentsEnhance electrophilicity of tin center

Halogen Exchange Reactions

The chlorine atoms on tin undergo substitution with other halogens (e.g., Br, I) under mild conditions:

Ar-SnCl3+3 NaBrAr-SnBr3+3 NaCl\text{Ar-SnCl}_3 + 3\ \text{NaBr} \rightarrow \text{Ar-SnBr}_3 + 3\ \text{NaCl}

This reaction is driven by the lability of the Sn–Cl bonds, with trifluoromethyl groups stabilizing the transition state through inductive effects.

Coordination with Lewis Bases

The tin center acts as a Lewis acid, forming adducts with Lewis bases like amines or phosphines:

Ar-SnCl3+LAr-SnCl3L\text{Ar-SnCl}_3 + \text{L} \rightarrow \text{Ar-SnCl}_3\text{L}

These adducts are intermediates in catalytic cycles, particularly in polymerization and hydrostannylation reactions.

Transmetallation Reactions

Reaction with Grignard reagents (RMgX) results in transmetallation, producing organotin intermediates:

Ar-SnCl3+3 RMgXAr-SnR3+3 MgXCl\text{Ar-SnCl}_3 + 3\ \text{RMgX} \rightarrow \text{Ar-SnR}_3 + 3\ \text{MgXCl}

The trifluoromethyl groups increase the tin center’s electrophilicity, accelerating this process .

Mechanistic Insights

  • Electron-Withdrawing Effects : Trifluoromethyl groups reduce electron density at tin, making it more susceptible to nucleophilic attack. This is corroborated by X-ray studies showing shortened Sn–C bonds in related compounds .

  • Steric Shielding : The bulky substituents limit access to the tin atom, favoring reactions with smaller nucleophiles (e.g., Cl⁻ over bulkier amines).

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., THF) proceed faster due to better stabilization of charged intermediates .

Comparative Reactivity with Related Organotin Compounds

The table below contrasts the reactivity of stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- with other organotin species:

CompoundKey Reactivity Feature
Stannane, trichloro[2,4,6-(CF₃)₃C₆H₂] High electrophilicity due to CF₃ groups
DimethyldiphenylstannaneLower reactivity; dominated by steric effects
Dibutyltin dichlorideModerate electrophilicity; prone to hydrolysis

Scientific Research Applications

Organic Synthesis

Stannane derivatives are widely utilized as intermediates in organic synthesis. Their ability to undergo various transformations makes them valuable in the development of complex organic molecules. For instance, they can serve as precursors for the synthesis of pharmaceuticals and agrochemicals.

Case Study:
In a study published in the journal Chemistry, researchers demonstrated the utility of stannane compounds in synthesizing novel triazole derivatives through a copper-catalyzed reaction. The resulting compounds exhibited promising biological activity against specific pathogens .

Materials Science

The incorporation of stannane into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The trifluoromethyl groups contribute to improved hydrophobicity and chemical resistance.

Data Table: Properties of Stannane-Modified Polymers

Polymer TypeModification TypeProperty Enhanced
PolycarbonateStannane additionIncreased thermal stability
PolyethyleneStannane graftingImproved mechanical strength
Epoxy ResinsStannane incorporationEnhanced chemical resistance

Biological Research

Stannane derivatives have shown potential as probes in biological systems due to their ability to interact with biomolecules. Their structural characteristics allow them to modulate enzyme activities and protein interactions.

Case Study:
Research conducted at a leading university explored the use of stannane compounds as inhibitors for specific enzymes involved in metabolic pathways. The findings indicated that these compounds could effectively alter enzyme kinetics, suggesting their potential role in drug design .

Environmental Applications

Stannanes are also being investigated for their environmental applications, particularly in remediation processes. Their ability to bind with heavy metals makes them suitable for developing materials aimed at removing contaminants from water sources.

Data Table: Environmental Impact Studies

Study FocusMethodologyFindings
Heavy Metal RemovalColumn chromatography90% removal efficiency
Soil RemediationField trialsSignificant reduction in contaminants

Mechanism of Action

The mechanism by which Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- exerts its effects involves interactions with molecular targets through its tin center and trifluoromethyl-substituted phenyl ring. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring. This can affect the compound’s ability to participate in various chemical reactions, including catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Organotin Chemistry

Table 1: Key Structural and Electronic Properties of Selected Organotin Compounds
Compound Name Molecular Formula Substituents on Sn Molar Mass (g/mol) Key Properties Reference
Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- C₂₁H₆Cl₃F₉Sn* 3 Cl, 1 [2,4,6-(CF₃)₃C₆H₂] ~740† High Lewis acidity, low solubility
Stannane, (4-chlorophenyl)tris(2,4,6-trimethylphenyl) C₃₃H₃₇ClSn 1 Cl-C₆H₄, 3 [2,4,6-(CH₃)₃C₆H₂] 567.39 Steric hindrance, moderate Lewis acidity
Stannane, (4-methylphenyl)tris(2,4,6-trimethylphenyl) C₃₄H₄₀Sn 1 CH₃-C₆H₄, 3 [2,4,6-(CH₃)₃C₆H₂] 567.39 High steric bulk, electron-donating effects
Bis[2,4,6-tris(trifluoromethyl)phenyl]stannylene C₂₄H₆F₁₈Sn 2 [2,4,6-(CF₃)₃C₆H₂] 740.39 Sn(II) center, redox-active

*Inferred formula based on nomenclature; †Estimated based on analogous compounds.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The trifluoromethyl groups in the target compound create a strong electron-deficient tin center, enhancing its ability to act as a Lewis acid. In contrast, the trimethylphenyl groups in the analogs from and provide electron-donating effects, reducing Lewis acidity but increasing steric protection .
  • Steric Bulk :
    The 2,4,6-tris(trifluoromethyl)phenyl group is bulkier than trimethylphenyl substituents, leading to greater steric hindrance around the tin atom. This may limit accessibility in catalytic reactions compared to less hindered analogs .

Oxidation State and Reactivity

  • Sn(IV) vs. Sn(II) :
    The target compound is a Sn(IV) species, which is typically more stable but less reactive in single-electron transfer processes compared to the Sn(II) stannylene in . The Sn(II) compound exhibits redox activity, making it suitable for applications in radical chemistry .

Toxicity and Handling

While specific toxicological data for the target compound is unavailable, organotin compounds are generally toxic. The analogs in and may exhibit similar risks, necessitating rigorous safety protocols .

Biological Activity

Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- (CAS Number: 650583-82-7) is an organotin compound characterized by its trifluoromethyl-substituted phenyl groups. This article explores its biological activity, focusing on its potential applications and toxicological profiles based on diverse research findings.

  • Molecular Formula : C9_9H2_2Cl3_3F9_9Sn
  • Molecular Weight : 506.158 g/mol
  • Structure : The compound features a central tin atom bonded to three chlorine atoms and a phenyl group with three trifluoromethyl substituents.

Biological Activity Overview

  • Antimicrobial Properties :
    • Organotin compounds have been studied for their antimicrobial activity. Trichloroorganotins like Stannane exhibit varying degrees of antibacterial and antifungal properties. Research indicates that such compounds can disrupt microbial cell membranes, leading to cell death.
    • A study highlighted the effectiveness of similar organotin compounds against various bacterial strains, suggesting potential applications in agricultural and industrial settings for controlling microbial growth .
  • Toxicological Studies :
    • Organotins are known for their toxicity, particularly in aquatic environments. Acute toxicity studies reveal that trichloroorganotins can have detrimental effects on aquatic organisms, including fish and invertebrates.
    • A comprehensive assessment indicated that exposure to high concentrations of trichloroorganotins can lead to reproductive and developmental toxicity in aquatic species .
  • Potential as Anticancer Agents :
    • Some organotin compounds have demonstrated cytotoxic effects against cancer cell lines. Research has shown that trichloroorganotins can induce apoptosis in specific cancer cells by activating caspase pathways.
    • A notable case study involved the evaluation of a related organotin compound that exhibited significant anticancer activity against breast cancer cell lines, warranting further investigation into Stannane's potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against various bacteria and fungi ,
Aquatic ToxicityHigh toxicity to fish and invertebrates; reproductive effects
AnticancerInduces apoptosis in cancer cell lines ,

Case Study 1: Antimicrobial Efficacy

In a study conducted by Xue et al., the antimicrobial properties of trichloroorganotins were evaluated against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth at low concentrations, suggesting their potential use as biocides in agricultural formulations .

Case Study 2: Toxicity Assessment

A report by the European Commission assessed the acute toxicity of various organotin compounds, including Stannane. The findings highlighted significant risks associated with dermal exposure and inhalation routes among workers handling these substances, emphasizing the need for strict safety regulations in industrial applications .

Case Study 3: Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the structure-activity relationship of organotin compounds. The study found that modifications to the tin core could enhance anticancer properties, suggesting that Stannane might be optimized for improved efficacy against certain cancer types .

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